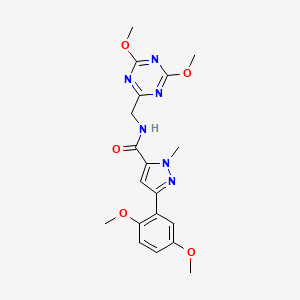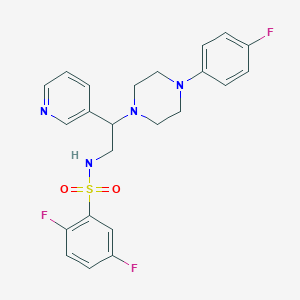
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide, also known as CYCLOFO, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2013 by a group of researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide is primarily through its inhibition of the TRPV1 channel. This channel is involved in the transmission of pain signals and the regulation of inflammation. By inhibiting this channel, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide can reduce pain and inflammation. N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has also been shown to modulate the activity of other ion channels, such as the voltage-gated sodium channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been found to reduce pain and inflammation, as well as inhibit the growth of cancer cells. N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a therapeutic agent for the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide in lab experiments is its potency and selectivity as a TRPV1 inhibitor. This makes it a useful tool for studying the role of TRPV1 in various physiological processes, including pain and inflammation. However, one limitation of using N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide. One area of interest is the development of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide-based analgesic drugs for the treatment of pain and inflammation. Another area of interest is the development of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide-based adjuvant therapies for cancer treatment. Additionally, further research is needed to determine the potential of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide as a therapeutic agent for the treatment of drug addiction.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclohexane with lithium diisopropylamide (LDA) to form the corresponding lithium salt. This intermediate is then reacted with 6-fluoroindole to produce the desired product, which is subsequently converted to the acetamide derivative using acetic anhydride and pyridine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug addiction studies. In neuroscience, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been found to be a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation. This makes N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide a promising candidate for the development of new analgesic drugs.
In cancer research, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has also been shown to enhance the anti-tumor activity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In drug addiction studies, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, in animal models. This suggests that N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide may have potential as a therapeutic agent for the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-13-4-5-14-12(10-20-15(14)9-13)8-16(22)21-17(11-19)6-2-1-3-7-17/h4-5,9-10,20H,1-3,6-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINVECNCWPJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)
![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)


![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)



![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)